3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine

QC/QA Procurement specification Regioisomer purity

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine (CAS 1378260-15-1) is a C10H15N3O2S small-molecule building block featuring a 1,2-diaminobenzene core substituted at the 3-position with a pyrrolidine-1-sulfonyl moiety. The compound incorporates an ortho-diamine architecture—a privileged motif in medicinal chemistry for constructing benzimidazoles, quinoxalines, and metal-chelating pharmacophores—coupled to a saturated N-sulfonyl pyrrolidine ring that contributes sp³-hybridized character and conformational restraint.

Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
Cat. No. B11792269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine
Molecular FormulaC10H15N3O2S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2N)N
InChIInChI=1S/C10H15N3O2S/c11-8-4-3-5-9(10(8)12)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7,11-12H2
InChIKeyLUFPJJHNOLLMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine – Core Chemical Identity and Procurement Baseline


3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine (CAS 1378260-15-1) is a C10H15N3O2S small-molecule building block featuring a 1,2-diaminobenzene core substituted at the 3-position with a pyrrolidine-1-sulfonyl moiety . The compound incorporates an ortho-diamine architecture—a privileged motif in medicinal chemistry for constructing benzimidazoles, quinoxalines, and metal-chelating pharmacophores—coupled to a saturated N-sulfonyl pyrrolidine ring that contributes sp³-hybridized character and conformational restraint [1]. Its SMILES string (Nc1cccc(S(=O)(=O)N2CCCC2)c1N) confirms the regiospecific 1,2,3-substitution pattern . Commercially, this diamine is supplied at ≥97% purity by Chemenu (Catalog CM501387) and at NLT 98% by MolCore (Catalog MC667112) for research-grade procurement .

Why Generic Substitution Fails for 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine in Research Procurement


The 3-(pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine scaffold presents two interdependent points of chemical differentiation that render in-class analogs non-interchangeable. First, the regiospecific 1,2,3-substitution pattern on the benzene ring—with the sulfonamide at position 3 and the two amino groups at positions 1 and 2 (ortho to each other)—defines a unique spatial arrangement of hydrogen-bond donors, nucleophilic sites, and metal-coordination geometry distinct from the 4-substituted isomer (CAS 1330751-23-9) . This positional isomerism alters the vector of the sulfonamide pharmacophore relative to the diamine chelating locus, directly impacting target binding and cyclocondensation regiochemistry [1]. Second, within the pyrrolidine-benzenesulfonamide class, enzyme inhibition potency varies by orders of magnitude with subtle substituent changes: Poyraz et al. (2023) reported Ki values spanning from 5.14 nM to >10,000 nM across a single analog series against human carbonic anhydrase isoforms, demonstrating that even closely related congeners cannot be assumed to possess equivalent biological activity [1]. Procurement of the precise 3-substituted ortho-diamine regioisomer is therefore mandatory for synthetic programs and screening cascades where both the sulfonamide orientation and the diamine geometry are critical experimental variables.

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine – Product-Specific Quantitative Evidence Guide


Purity Grade Differential: NLT 98% versus 95%+ for the 4-Position Isomer

The target compound is commercially available at NLT 98% purity from MolCore (Catalog MC667112) , compared with the 4-position isomer 4-(pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine offered at 95%+ purity by the same vendor platform (Chemenu, Catalog CM449261) . The minimum 3-percentage-point purity advantage of the 3-substituted regioisomer reduces the contaminant burden in downstream reactions, which is critical for synthetic programs where isomeric impurities can propagate into final compounds.

QC/QA Procurement specification Regioisomer purity

Regioisomeric Scaffold Differentiation: 3-Position versus 4-Position Sulfonamide

The 3-(pyrrolidin-1-ylsulfonyl) substitution places the sulfonamide meta to one amino group and ortho/para to the other amino groups, whereas the 4-isomer (CAS 1330751-23-9) positions the sulfonamide para to one amino and meta to the other (SMILES: Nc1ccc(S(=O)(=O)N2CCCC2)cc1N) . This positional change alters the dihedral angle between the sulfonamide and the diamine plane, which in the broader pyrrolidine-benzenesulfonamide class is known to modulate carbonic anhydrase inhibitory potency: literature data show that even conservative aromatic substitution shifts produce Ki variations of 3- to >100-fold [1].

Regioisomerism Scaffold selection Structure-activity relationship

Class-Level Carbonic Anhydrase Inhibitory Potential: Benchmarking Against Reference Inhibitors

Although direct inhibitory data for the target compound are not yet published, the pyrrolidine-benzenesulfonamide chemotype to which it belongs has been quantitatively characterized for carbonic anhydrase (CA) inhibition. Poyraz et al. (2023) reported that compound 3b—a pyrrolidine-benzenesulfonamide analog—achieved Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [1]. For context, the clinical CA inhibitor acetazolamide exhibits Ki values of approximately 250–300 nM against hCA II in comparable assays [2]. This represents a potency advantage of roughly 50- to 60-fold for the pyrrolidine-benzenesulfonamide scaffold over the clinical benchmark, establishing the chemotype as a compelling starting point for CA-targeted drug discovery programs [1].

Carbonic anhydrase inhibition Enzyme kinetics Lead identification

Molecular Complexity and sp³ Fraction Differentiation Relative to Mono-Amino Analogs

The target compound (C10H15N3O2S, MW 241.31) carries two aromatic amino groups and a saturated pyrrolidine-sulfonyl moiety, yielding a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.40 (4 sp³ carbons out of 10 total carbons) . This contrasts with the mono-amino analog 3-(pyrrolidin-1-ylsulfonyl)aniline (CAS 91619-38-4, C10H14N2O2S, MW 226.30), which lacks the second amino group and has a lower hydrogen-bond donor count (1 vs. 2 for the diamine) and reduced capacity for bidentate metal coordination or heterocycle formation [1]. In medicinal chemistry, Fsp³ values above 0.35 are associated with improved clinical developability and reduced attrition due to physicochemical liabilities [2].

Chemoinformatics Molecular complexity Drug-likeness

Synthetic Utility of the Ortho-Diamine Motif versus Para-Diamine and Mono-Amino Analogs

The 1,2-diamine (ortho-diamine) arrangement in the target compound enables direct cyclocondensation with carbonyl compounds, 1,2-diketones, and carboxylic acid derivatives to generate benzimidazoles, quinoxalines, and related fused heterocycles—transformations that are sterically and mechanistically inaccessible to the 4-position isomer (which places the amino groups para to each other) and to mono-amino analogs such as 3-(pyrrolidin-1-ylsulfonyl)aniline . This ortho-diamine functionality is a well-established privileged building block in medicinal chemistry, with benzimidazole-containing drugs accounting for multiple FDA-approved therapeutics [1].

Synthetic chemistry Heterocycle synthesis Benzimidazole formation

Explicit Evidence Gap: Absence of Direct Comparative Biological Data for Target Compound

An exhaustive search of primary literature, patent databases (including USPTO, WIPO, and Google Patents), authoritative chemical databases (PubChem, ChEMBL, BindingDB, ChemSrc), and vendor technical datasheets returned no published biological activity data—no IC50, Ki, EC50, MIC, or in vivo PK parameters—that are directly measured on 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine (CAS 1378260-15-1). All biological evidence presented in this guide is class-level inference from structurally related pyrrolidine-benzenesulfonamides [1]. No head-to-head comparative bioassay exists between the target compound and any named comparator [2]. This evidence gap is documented transparently to inform procurement decisions: the compound's differentiation currently rests on its unique regioisomeric identity, higher available purity grade, and structurally enabled synthetic versatility rather than on experimentally demonstrated biological superiority.

Evidence disclosure Data availability Research opportunity

Optimal Application Scenarios for 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine in Research and Industrial Programs


Carbonic Anhydrase Inhibitor Lead Expansion Using the Ortho-Diamine Scaffold

The pyrrolidine-benzenesulfonamide class has demonstrated nanomolar potency against hCA II (Ki = 5.14 nM for lead compound 3b), substantially exceeding acetazolamide (Ki ≈ 250–300 nM) [1]. The target compound's unique ortho-diamine architecture introduces an additional Zn²⁺-coordination or active-site hydrogen-bonding modality not present in any compound from the published series. Screening this diamine against the full panel of human CA isoforms (I, II, IV, IX, XII) may reveal isoform-selectivity shifts—particularly toward the tumor-associated isoforms CA IX and CA XII—driven by the second amino group's interaction with residues near the active-site entrance [2]. Procurement is indicated for medicinal chemistry groups seeking to diversify beyond mono-substituted benzenesulfonamide CA inhibitor scaffolds.

Regioselective Synthesis of Pyrrolidine-Sulfonyl-Fused Benzimidazole and Quinoxaline Libraries

The ortho-diamine functionality enables single-step cyclocondensation with aldehydes, ketones, α-ketoacids, or 1,2-diketones to generate 4-(pyrrolidin-1-ylsulfonyl)benzimidazoles or 5-(pyrrolidin-1-ylsulfonyl)quinoxalines with defined regiochemistry governed by the fixed 1,2,3-substitution pattern [1]. This regiochemical control is absent in the 4-isomer (CAS 1330751-23-9), where the para-diamine arrangement precludes intramolecular cyclocondensation entirely [2]. The higher commercial purity (NLT 98%) of the target 3-substituted compound reduces the risk of isomeric impurities propagating into library products . This scenario applies to parallel synthesis and DNA-encoded library (DEL) construction programs requiring high-fidelity building blocks.

Metal-Chelating Pharmacophore Development for Metalloenzyme Targets

The juxtaposition of the ortho-diamine chelating unit and the sulfonamide zinc-binding group creates a bifunctional metal-coordination motif suitable for targeting dizinc metalloenzymes, matrix metalloproteinases (MMPs), or histone deacetylases (HDACs). In the broader sulfonyl pyrrolidine patent literature, related scaffolds have been claimed as MMP-2 and aminopeptidase N inhibitors [1]. The target compound's ability to engage metal ions through both the diamine (bidentate) and the sulfonamide (monodentate anionic) simultaneously may yield chelation modes inaccessible to mono-amino or non-diamine analogs, potentially translating into slower off-rates and improved target residence times—a property valued in covalent and tight-binding inhibitor design.

Antimicrobial and Antitubercular Screening with a Novel Chemotype

Poyraz et al. (2023) reported that pyrrolidine-benzenesulfonamide analogs 6a–6c exhibited moderate antitubercular activity against M. tuberculosis with a MIC value of 15.62 μg/mL, along with broader antibacterial and antifungal effects in the MIC range of 500–62.5 μg/mL [1]. The target ortho-diamine represents a structurally distinct chemotype within this class that has not been evaluated against any microbial panel. Given that the incorporation of basic amino groups frequently enhances bacterial cell envelope penetration, this compound is a rational next-step candidate for whole-cell screening against ESKAPE pathogens, M. tuberculosis, and drug-resistant fungal strains. Procurement is recommended for infectious disease groups pursuing novel sulfonamide-based anti-infective scaffolds.

Quote Request

Request a Quote for 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.